molecular formula C18H15F3N2O2 B2680463 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 941956-80-5

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2680463
CAS No.: 941956-80-5
M. Wt: 348.325
InChI Key: QYZDGKLRCKCVDI-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a compound that features a pyrrolidinone ring and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves the construction of the pyrrolidinone ring followed by the attachment of the trifluoromethylbenzamide moiety. One common method involves the cyclization of a suitable precursor, such as a carbamoylmethylamino compound, in the presence of a base like potassium phosphate monohydrate and a phase transfer catalyst like tetrabutylammonium bromide . The reaction is usually carried out in an organic solvent like toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrolidinone ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzamide moiety.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidinone ring can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrrolidinone ring and the trifluoromethyl group contribute to its binding affinity and selectivity for these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and trifluoromethyl-substituted benzamides. Examples include:

Uniqueness

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to the combination of its pyrrolidinone ring and trifluoromethyl group, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-5-3-12(4-6-13)17(25)22-14-7-9-15(10-8-14)23-11-1-2-16(23)24/h3-10H,1-2,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZDGKLRCKCVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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